molecular formula C8H11ClN4 B2669185 (7-Methylpyrrolo[2,3-d]pyrimidin-5-yl)methanamine HCl CAS No. 2173108-31-9

(7-Methylpyrrolo[2,3-d]pyrimidin-5-yl)methanamine HCl

Cat. No. B2669185
CAS RN: 2173108-31-9
M. Wt: 198.65
InChI Key: VFGMTDUDEUXZCJ-UHFFFAOYSA-N
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Description

“(7-Methylpyrrolo[2,3-d]pyrimidin-5-yl)methanamine HCl” is a chemical compound with the linear formula C8H11ClN4 . It has a molecular weight of 198.65 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . An improved seven-step synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from dimethyl malonate with a 31% overall yield is described . The procedure is operationally simple and practical for the synthesis of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine building block .


Molecular Structure Analysis

The molecular structure of “(7-Methylpyrrolo[2,3-d]pyrimidin-5-yl)methanamine HCl” is represented by the linear formula C8H11ClN4 .

Scientific Research Applications

    In Vitro Antidiabetic Activity: Compounds 5b, 6c, 7a, and 7b demonstrated excellent antidiabetic action, with IC50 values in the range of 0.252–0.281 mM . These compounds effectively inhibit α-amylase, which plays a role in carbohydrate digestion.

    Molecular Docking and ADMET Analysis: Molecular docking studies revealed that hybrids 6c, 7a, and 7b exhibit strong binding affinity with Bacillus paralicheniformis α-amylase. Additionally, in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) assessments confirmed their non-toxic nature .

    Stability Assessment: Molecular dynamics simulations demonstrated the stability of the hybrid-protein complex formed by compound 5b and 7a within the active sites of α-amylase .

JAK1 Inhibition

BS-34777 also shows promise as a selective inhibitor of Janus kinase 1 (JAK1). Here’s what we know:

    Core Scaffold Design: Based on the core scaffold of ®-N-methyl-N-(5-azaspiro[2.4]heptan-7-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, researchers identified ®-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile (BS-34777, or ®-6c) as a potent JAK1 inhibitor .

    In Vitro Activity: Compound ®-6c exhibited an impressive IC50 value of 8.5 nM against JAK1, with a selectivity index of 48 over JAK2 .

Halogenated Derivatives

BS-34777 belongs to a series of halogenated ‘(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N’-benzylidenebenzohydrazides’. These compounds were synthesized with high yields and investigated for their potential as targeted kinase inhibitors .

properties

IUPAC Name

(7-methylpyrrolo[2,3-d]pyrimidin-5-yl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4.ClH/c1-12-4-6(2-9)7-3-10-5-11-8(7)12;/h3-5H,2,9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFGMTDUDEUXZCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CN=CN=C21)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(7-Methylpyrrolo[2,3-d]pyrimidin-5-yl)methanamine HCl

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